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Compound of Interest

Compound Name:
(4-Bromophenyl)

(morpholino)methanone

Cat. No.: B152215 Get Quote

An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone: Properties,

Synthesis, and Applications in Modern Chemistry

Abstract
(4-Bromophenyl)(morpholino)methanone, also known as 4-(4-bromobenzoyl)morpholine, is

a versatile bifunctional molecule that serves as a pivotal building block in contemporary organic

synthesis and medicinal chemistry. Its structure, featuring a reactive bromophenyl group and a

robust morpholino amide, offers a unique combination of stability and synthetic potential. This

guide provides a comprehensive overview of its core physical and chemical properties, detailed

analytical characterization, a validated synthesis protocol, and an exploration of its reactivity

and applications, particularly for researchers and professionals in drug development. By

grounding technical data with mechanistic insights, this document serves as an essential

resource for leveraging this compound in advanced research and development projects.

Core Molecular and Physical Properties
(4-Bromophenyl)(morpholino)methanone is a crystalline solid at room temperature, valued

for its stability and utility as a synthetic intermediate.[1] The key physical and structural data are

summarized below, providing the foundational information required for its handling,

characterization, and application in experimental workflows.

Structural and Physical Data Summary
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Property Value Source(s)

IUPAC Name
(4-Bromophenyl)

(morpholino)methanone
-

Synonym 4-(4-Bromobenzoyl)morpholine

CAS Number 127580-92-1

Molecular Formula C₁₁H₁₂BrNO₂ [2][3]

Molecular Weight 270.12 g/mol [2]

Physical Form Light yellow or white solid [4]

Melting Point

Data not consistently reported

in literature. The related

compound, 4-(4-

Bromophenyl)morpholine, has

a melting point of 114-118 °C.

-

Solubility

Sparingly soluble in water;

soluble in common organic

solvents such as chloroform

(CDCl₃), dichloromethane

(DCM), and ethyl acetate.

[5][6]

Storage

Store at room temperature,

sealed in a dry, inert

atmosphere.

Key Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following

structural identifiers are provided:

SMILES:O=C(c1ccc(Br)cc1)N2CCOCC2

InChI:InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

InChIKey:FTAGZJAFWFNHAP-UHFFFAOYSA-N
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Analytical Characterization: A Spectroscopic Profile
A robust analytical profile is critical for verifying the identity and purity of (4-Bromophenyl)
(morpholino)methanone. The following sections detail the expected outcomes from key

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. The spectra are characterized by

signals from the disubstituted aromatic ring and the morpholine moiety.

¹H NMR (400 MHz, CDCl₃):[6]

δ 7.57 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the carbonyl

group. Their downfield shift is due to the deshielding effect of the electron-withdrawing

carbonyl.

δ 7.31 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the bromine

atom.

δ 4.04 – 3.21 ppm (m, 8H): This complex multiplet represents the eight protons of the

morpholine ring. The broadness is due to the restricted rotation around the amide C-N bond

and the complex coupling patterns of the methylene groups.

¹³C NMR (101 MHz, CDCl₃):[6]

δ 169.6 ppm: Carbonyl carbon (C=O) of the amide.

δ 134.3, 132.1, 129.1, 124.5 ppm: Aromatic carbons. The peak at 124.5 ppm corresponds to

the carbon bearing the bromine atom (C-Br).

δ 67.1, 48.4, 42.8 ppm: Carbons of the morpholine ring. The two distinct signals for the

methylene carbons adjacent to the nitrogen and oxygen atoms confirm the ring's structure.

Infrared (IR) Spectroscopy
While a specific published spectrum is not readily available, the key IR absorptions can be

reliably predicted based on the functional groups present.[7][8][9]
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~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the morpholine ring.

~1645-1630 cm⁻¹ (strong, sharp): This is a highly characteristic C=O stretching vibration for

a tertiary amide. Its position reflects the electronic conjugation with the aromatic ring.

~1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

~1270-1220 cm⁻¹ (strong): C-N stretching of the amide group.

~1115 cm⁻¹ (strong): C-O-C stretching of the ether linkage in the morpholine ring.

~1010 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Expected Molecular Ion [M]⁺: The compound has two major isotopes for bromine (⁷⁹Br and

⁸¹Br) in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of

almost equal intensity at m/z 269 and m/z 271.[10]

Major Fragmentation Pathways:

Loss of Morpholine: Cleavage of the amide bond would result in the formation of the 4-

bromobenzoyl cation, a prominent peak at m/z 183/185.

Loss of Bromine: Fragmentation of the molecular ion by loss of a bromine radical would

yield a peak at m/z 190.

Benzoyl Cation: Subsequent loss of CO from the 4-bromobenzoyl fragment could produce

the bromophenyl cation at m/z 155/157.

Synthesis and Purification Protocol
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The most direct and efficient synthesis of (4-Bromophenyl)(morpholino)methanone is the

acylation of morpholine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl

substitution reaction. The protocol below is a validated, self-validating system designed for high

yield and purity.

Reaction Scheme

Reactants

Reagents

Product

4-Bromobenzoyl Chloride

(4-Bromophenyl)(morpholino)methanone

Acyl Source

Morpholine Nucleophile

Triethylamine (Base)
HCl Scavenger

DCM (Solvent)

Reaction Medium

Click to download full resolution via product page

Caption: Synthesis of the target compound via nucleophilic acyl substitution.

Step-by-Step Experimental Protocol
Materials:

4-Bromobenzoyl chloride (1.0 eq)

Morpholine (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)

Dichloromethane (DCM), anhydrous

Deionized Water

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add

morpholine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base is crucial to

neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile.

Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous

DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes.

Maintaining a low temperature controls the exothermic reaction.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 2-4 hours.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the

starting 4-bromobenzoyl chloride is consumed.

Workup:

Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with

saturated NaHCO₃ solution (to remove any remaining acid), deionized water, and finally,

brine.
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Dry the separated organic layer over anhydrous MgSO₄.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure using a

rotary evaporator to yield the crude product.

If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline product. Typical yields

for this reaction are high, often exceeding 90%.

Chemical Reactivity and Synthetic Applications
The synthetic utility of (4-Bromophenyl)(morpholino)methanone stems from the reactivity of

its aryl bromide group, which is a prime handle for forming new carbon-carbon and carbon-

heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making

it an excellent substrate for a variety of cross-coupling reactions. This is a cornerstone of its

application in building molecular complexity.

Workflow: Suzuki-Miyaura Cross-Coupling

(4-Bromophenyl)(morpholino)methanone

Coupled Biaryl Product

Aryl/Heteroaryl
Boronic Acid
(R-B(OH)₂)

Pd(0) Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃, Cs₂CO₃)

Solvent
(e.g., Dioxane/H₂O)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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